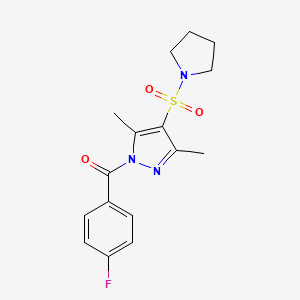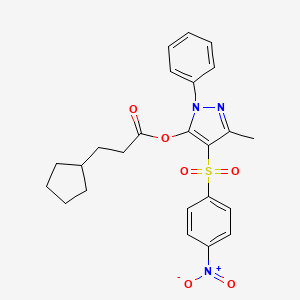![molecular formula C16H18ClN3O4S B6562612 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1019104-00-7](/img/structure/B6562612.png)
4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine, also known as 4-CPM, is a common chemical compound used in a wide variety of scientific research applications. It is a derivative of morpholine, an organic compound composed of four carbon atoms, two oxygen atoms, and one nitrogen atom. 4-CPM has been studied extensively in the laboratory and is known to have a variety of biochemical and physiological effects.
科学的研究の応用
4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has a variety of scientific research applications. It has been used as a model compound to study the structure and function of proteins, as well as to study the effects of various drugs on the human body. It has also been used to study the effects of chemical agents on the immune system, as well as to study the effects of various toxins on the human body. Additionally, this compound has been used to study the effects of various hormones on the human body, as well as to study the effects of various drugs on the human brain.
作用機序
The exact mechanism of action of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is not fully understood. However, it is believed to act as an inhibitor of certain enzyme systems, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to inhibit the production of prostaglandins, which are chemicals involved in inflammation and pain. Additionally, this compound has been shown to inhibit the production of leukotrienes, which are chemicals involved in the immune system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, as well as to inhibit the activity of certain enzyme systems. Additionally, this compound has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of certain hormones, such as cortisol and adrenaline. Additionally, this compound has been shown to reduce the production of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
The use of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine in laboratory experiments offers a number of advantages. It is relatively inexpensive, easy to synthesize, and is widely available. Additionally, this compound is a relatively stable compound, meaning it can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic solutions.
将来の方向性
There are a number of potential future directions for research involving 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine. For example, further research could be conducted to better understand the exact mechanism of action of this compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or analgesic agent. Finally, further research could be conducted to explore the potential toxicological effects of this compound, such as its potential to cause liver or kidney damage.
合成法
The synthesis of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is relatively simple and straightforward. It is synthesized through a two-step process, involving the reaction of morpholine and 2-chlorobenzoyl chloride. In the first step, morpholine is reacted with 2-chlorobenzoyl chloride in the presence of a catalyst, such as pyridine. This reaction produces the intermediate compound 4-{[1-(2-chlorobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine. In the second step, this intermediate compound is reacted with a base, such as sodium hydroxide, to produce the final product, this compound.
特性
IUPAC Name |
(2-chlorophenyl)-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-15(25(22,23)19-7-9-24-10-8-19)12(2)20(18-11)16(21)13-5-3-4-6-14(13)17/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVBPIZWMHEDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562532.png)
![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562538.png)

![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzoyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B6562559.png)
![4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562564.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562570.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562577.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562585.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562617.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562620.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6562627.png)

